Product packaging for 2-Oxaspiro[3.5]nonan-6-one(Cat. No.:)

2-Oxaspiro[3.5]nonan-6-one

Cat. No.: B12096975
M. Wt: 140.18 g/mol
InChI Key: LQZWGDAYZMGQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxaspiro[3.5]nonan-6-one is a chemical compound for research use only. It is not for diagnostic or therapeutic use. Spirocyclic scaffolds like this compound are of significant interest in medicinal chemistry and drug discovery. Their rigid, three-dimensional structures are valuable for exploring novel chemical space and can serve as key synthetic intermediates or core frameworks in the development of bioactive molecules . The unique spatial disposition of functional groups provided by the spiro[3.5]nonane system makes it a useful building block for creating structurally diverse compound libraries. Researchers utilize this and related spirocyclic structures to develop molecules with potential activity against various biological targets . Please consult the scientific literature for specific applications and handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B12096975 2-Oxaspiro[3.5]nonan-6-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-oxaspiro[3.5]nonan-6-one

InChI

InChI=1S/C8H12O2/c9-7-2-1-3-8(4-7)5-10-6-8/h1-6H2

InChI Key

LQZWGDAYZMGQRN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC2(C1)COC2

Origin of Product

United States

Synthetic Strategies for 2 Oxaspiro 3.5 Nonan 6 One and Its Derivatives

Direct Synthetic Routes to 2-Oxaspiro[3.5]nonan-6-one

Direct synthesis of the saturated this compound core often involves the reduction of an unsaturated precursor. This approach is efficient as it builds upon a pre-formed spirocyclic system.

The conversion of α,β-unsaturated ketones, such as 2-oxaspiro[3.5]non-7-en-6-one, to their saturated counterparts is a common and effective strategy. Catalytic hydrogenation is the most widely used method for this transformation, offering high chemoselectivity for the reduction of the carbon-carbon double bond while leaving the carbonyl group intact.

A variety of catalytic systems can be employed for the 1,4-reduction of conjugated enones. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reaction.

Key Research Findings:

Palladium-Based Catalysts: Palladium on carbon (Pd/C) is a standard and highly effective catalyst for the hydrogenation of alkenes. stackexchange.com The reaction typically proceeds under an atmosphere of hydrogen gas (H₂) in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297). This method is generally preferred for its high efficiency and the relative ease of catalyst removal by filtration.

Copper-Catalyzed Reductions: A novel copper-catalyzed method offers a chemoselective reduction of the C=C bond in α,β-unsaturated ketones without the need for hydrogen gas. rsc.orgresearchgate.net This strategy can utilize a hydroboration/protodeboronation sequence, providing the saturated ketone in good to excellent yields. rsc.orgresearchgate.net

Iridium-Catalyzed Transfer Hydrogenation: Iridium complexes can catalyze the selective 1,4-reduction of α,β-unsaturated carbonyl compounds using formic acid as a hydride source and water as a solvent. mdpi.com This method avoids gaseous hydrogen and often proceeds under mild conditions.

Organocatalytic Approaches: Enantioselective transfer hydrogenation of cyclic enones can be achieved using chiral imidazolidinone catalysts. researchgate.netprinceton.edu These methods use a Hantzsch ester as an inexpensive and stable source of hydrogen, providing access to chiral β-substituted cyclic ketones. researchgate.netprinceton.edu

Catalytic SystemTypical Reagents & ConditionsKey Features
Palladium CatalysisPd/C, H₂ gas, Ethanol or Ethyl AcetateHigh efficiency, standard procedure, heterogeneous catalyst. stackexchange.com
Copper CatalysisCu-catalyst, Bis(pinacolato)diboron, H₂OAvoids H₂ gas, highly chemoselective. rsc.orgresearchgate.net
Iridium CatalysisIr-complex, Formic Acid, H₂OTransfer hydrogenation, mild conditions. mdpi.com
OrganocatalysisChiral amine catalyst, Hantzsch esterMetal-free, potential for enantioselectivity. researchgate.netprinceton.edu

Approaches to Structurally Related Oxaspiro[3.5]nonane Derivatives

The synthesis of isomers and derivatives of this compound provides access to a wider range of chemical structures with potential applications in natural product synthesis and medicinal chemistry.

The 2-oxaspiro[3.5]nona-1-one skeleton is a key structural motif in the natural product anisatin (B1215211). Model studies have led to efficient methods for constructing this β-lactone system. A common strategy involves the formation of a 2-oxaspiro[3.5]nonane ring followed by oxidation.

Detailed Research Findings: A representative synthesis starts with a substituted cyclohexane (B81311) precursor. For example, 2-oxaspiro[3.5]nonane can be synthesized from methyl cyclohexanecarboxylate. The key steps are:

Reduction: The ester is reduced to the corresponding diol, 1-(hydroxymethyl)cyclohexanemethanol.

Monotosylation: Selective tosylation of the primary hydroxyl group yields a tosylate intermediate.

Oxetane (B1205548) Formation: Treatment with a base, such as sodium hydride, induces intramolecular cyclization to form the 2-oxaspiro[3.5]nonane ring.

Oxidation: The final step is the oxidation of the oxetane ring to the corresponding β-lactone (2-oxaspiro[3.5]nona-1-one). Ruthenium tetroxide (RuO₄), often generated in situ from ruthenium trichloride (B1173362) (RuCl₃) and sodium periodate (B1199274) (NaIO₄), is an effective oxidant for this transformation.

A similar pathway can be used to synthesize functionalized derivatives, such as 5-hydroxy-5-methyl-2-oxaspiro[3.5]nona-1-one, starting from 2-ethoxycarbonylcyclohexanone.

The isomeric 1-oxaspiro[3.5]nonan-2-one system can be accessed through photochemical methods. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a powerful tool for the synthesis of oxetanes.

Detailed Research Findings: A telescoped, three-step sequence has been developed for the synthesis of functionalized spirocyclic oxetanes, including derivatives of 1-oxaspiro[3.5]nonane. acs.org

Photocycloaddition: The reaction is initiated by the Paternò-Büchi reaction between a cyclic ketone (e.g., cyclohexanone) and an alkene (e.g., maleic anhydride). This photochemical step forms the spiro-oxetane core.

Ring Opening: The anhydride (B1165640) moiety of the initial photoproduct is opened with an alcohol, such as methanol, to form a monoester carboxylic acid.

Esterification: The remaining carboxylic acid is then esterified to yield the final functionalized product, such as dimethyl 1-oxaspiro[3.5]nonane-2,3-dicarboxylate.

This method provides access to novel 1-oxaspiro[3.5]nonane derivatives with versatile functional groups that can be used for further chemical elaboration. acs.org

The introduction of a phosphonate (B1237965) group into the 1-oxaspiro[3.5]nonan-2-one scaffold can lead to compounds with interesting biological properties, as phosphonates are known mimics of phosphates. While direct synthesis of this specific substituted system is not widely reported, its construction can be envisioned through established organophosphorus chemistry reactions.

Plausible Synthetic Strategies:

Michael Addition: A common method for forming carbon-phosphorus bonds is the Michael addition (or conjugate addition) of a dialkyl phosphite (B83602) to an α,β-unsaturated carbonyl compound. A potential precursor, 3-methylene-1-oxaspiro[3.5]nonan-2-one, could react with a dialkyl phosphite under basic conditions to yield the desired phosphonate-substituted lactone.

Arbuzov Reaction: The Michaelis-Arbuzov reaction is a cornerstone of phosphonate synthesis. researchgate.net This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. A synthetic route could involve a 1-oxaspiro[3.5]nonan-2-one derivative bearing a halomethyl group at the 3-position. Reaction with a trialkyl phosphite would then furnish the target phosphonate.

Proposed ReactionKey PrecursorPhosphorus ReagentMechanism
Michael Addition3-Methylene-1-oxaspiro[3.5]nonan-2-oneDialkyl phosphiteNucleophilic 1,4-addition to an α,β-unsaturated lactone.
Arbuzov Reaction3-(Halomethyl)-1-oxaspiro[3.5]nonan-2-oneTrialkyl phosphiteNucleophilic substitution of a halide by phosphite. researchgate.net

The synthesis of spirocycles containing both an oxetane and a tetrahydropyran (B127337) ring involves the sequential or simultaneous formation of two distinct heterocyclic rings centered on a single carbon atom. These complex structures are of interest in medicinal chemistry.

Detailed Research Findings: Strategies for constructing such systems often involve intramolecular cyclization reactions.

One reported synthesis for a related system, 2,5-dioxa-8-azaspiro[3.5]nonane, starts with a precursor already containing the oxetane ring, 3-((benzylamino)methyl)oxetan-3-ol. The second ring (a morpholinone, a tetrahydropyran derivative) is constructed in a stepwise fashion through acylation followed by an intramolecular cyclization.

Another powerful method for creating spirocyclic ethers is the Mitsunobu reaction. The synthesis of bis-spiro-oxetane and bis-spiro-tetrahydrofuran pyrroline (B1223166) nitroxide radicals has been achieved via Mitsunobu reaction-mediated double cyclizations of N-Boc protected pyrroline tetraols. This demonstrates the utility of intramolecular dehydration reactions for the formation of spirocyclic ether systems.

These examples highlight that the construction of complex oxetane-containing spirocycles often relies on preparing a functionalized precursor that can undergo a key intramolecular ring-closing step to form the second heterocyclic ring.

Synthesis of 7-Methylene-2-oxaspiro[3.5]nonane via Wittig Reaction

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com It involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent) to form an alkene and a phosphine (B1218219) oxide. libretexts.org A significant advantage of this reaction is that the position of the newly formed double bond is unequivocally fixed, which is crucial for creating exocyclic methylene (B1212753) groups on cyclic ketones. libretexts.org

In the context of 2-oxaspiro[3.5]nonane derivatives, the Wittig reaction can be employed to convert the ketone functionality of a precursor like 2-oxaspiro[3.5]nonan-7-one into a methylene group, yielding 7-methylene-2-oxaspiro[3.5]nonane. The most common reagent for this specific transformation is methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This non-stabilized ylide is known to react effectively even with sterically hindered ketones. wikipedia.org The reaction proceeds through the formation of an oxaphosphetane intermediate, which then decomposes to the desired alkene and the highly stable triphenylphosphine (B44618) oxide, providing the thermodynamic driving force for the reaction. organic-chemistry.org

The stereochemistry of the resulting alkene is dependent on the nature of the ylide. Non-stabilized ylides, such as the one required for methylenation, typically lead to (Z)-alkenes if applicable, though for an exocyclic double bond, this is not a factor. organic-chemistry.org The reaction conditions are generally tolerant of various functional groups, including ethers like the oxetane ring present in the substrate. wikipedia.org

General Cyclization Methodologies for Oxaspiro[3.5]nonane Cores

The formation of the oxaspiro[3.5]nonane skeleton relies heavily on cyclization reactions that can efficiently construct either the four-membered oxetane ring or the six-membered carbocyclic ring around a central spiro atom.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a key strategy for forming spirocyclic systems. These reactions involve a single molecule containing two reactive functional groups that can bond to form a new ring. For the synthesis of oxaspiro[3.5]nonane cores, this could involve, for example, an intramolecular Michael addition. This approach has been successfully used to construct spiro-benzofuran units, which are structurally related to the oxaspiro[3.5]nonane system. tandfonline.comresearchgate.net In a typical sequence, a nucleophile within a molecule attacks an α,β-unsaturated carbonyl system in the same molecule, leading to the formation of a new ring. The regioselectivity of such cyclizations is a critical factor in successfully constructing the desired spirocyclic framework. tandfonline.com

Another powerful approach is the intramolecular Diels-Alder (IMDA) reaction, which can be used to form the six-membered ring of the oxaspiro core. nih.gov In this reaction, a molecule containing both a diene and a dienophile moiety undergoes a cycloaddition to form a bicyclic or spirocyclic system. This method has been applied to the synthesis of complex natural products containing fused polycyclic frameworks. nih.gov

Stereocontrolled Photocyclization Strategies for Chiral Oxaspiro[3.5]nonane Derivatives

Photocycloaddition reactions offer a unique pathway to construct strained ring systems like the oxetane ring found in this compound. The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is the most direct method for synthesizing oxetanes. nih.govwikipedia.org This reaction involves the excitation of the carbonyl compound to its triplet or singlet state, followed by addition to the ground-state alkene to form the four-membered ether ring. nih.gov

The synthesis of functionalized spirocyclic oxetanes has been achieved through Paternò–Büchi reactions between cyclic ketones and alkenes like maleic acid derivatives. rsc.orgresearchgate.net The stereochemical outcome of the reaction can be influenced by the nature of the reactants and the reaction conditions. researchgate.net For the synthesis of chiral oxaspiro[3.5]nonane derivatives, asymmetric induction can be achieved by using chiral auxiliaries, chiral catalysts, or by performing the reaction on a chiral substrate. Enantioselective Paternò–Büchi reactions have been developed using chiral catalysts, such as a chiral iridium photocatalyst, which can deliver oxetane products with excellent enantiomeric excess. beilstein-journals.org

Reaction TypeReactantsKey FeaturesRef
Paternò–BüchiCyclic Ketone + AlkeneDirect [2+2] photocycloaddition wikipedia.org
Catalytic AsymmetricQuinoline + KetoneChiral Iridium photocatalyst, high e.e. beilstein-journals.org
Telescoped SequenceCyclohexanone (B45756) + Maleic AnhydrideSuppresses alkene dimerization rsc.orgresearchgate.net

Tandem Reactions in Spirocyclic Scaffold Construction

Tandem reactions, also known as cascade or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These strategies are particularly powerful for the rapid construction of complex molecular architectures like spirocycles.

One notable example is the tandem Nazarov-ene reaction, which has been developed for the stereoselective synthesis of spiro compounds. nih.govresearchgate.net This reaction is initiated by a Lewis acid, which promotes a Nazarov cyclization of a dienone; the resulting oxyallyl cation is then trapped by a tethered olefin in an ene-type reaction. stonybrook.eduresearchgate.net This process can create bicyclic spiro compounds as single diastereoisomers. stonybrook.edu

Another powerful tandem strategy is the Prins cyclization. rsc.org Tandem Prins cyclizations are versatile methods for creating spirotetrahydropyran scaffolds, which are oxygen-containing spirocycles. rsc.org The reaction typically involves the acid-catalyzed addition of a carbonyl group to a homoallylic alcohol, generating a carbocation that is trapped by an internal nucleophile to complete the spirocyclization. rsc.org This methodology has been used to synthesize a variety of spirocyclic frameworks with high stereoselectivity. researchgate.net

Tandem ReactionKey PrecursorsResulting ScaffoldKey FeaturesRef
Nazarov-EneTrienonesBicyclic Spiro CompoundsLewis acid-initiated, stereoselective nih.govstonybrook.edu
Prins CyclizationAldehydes + Homoallylic AlcoholsSpirotetrahydropyransAcid-catalyzed, high diastereoselectivity rsc.orgresearchgate.net
Rh(II)-catalyzed O-H insertion/cyclizationDiazoarylidene succinimides + Brominated alcoholsSpiro-tetrahydrofurans/pyransMild conditions, good yields beilstein-journals.org

Reformatsky Reactions for Spirocyclic Systems

The Reformatsky reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to produce a β-hydroxy ester. wikipedia.orglibretexts.org The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than corresponding Grignard or lithium reagents, preventing self-condensation of the ester. wikipedia.orgchemistnotes.com

This reaction is well-suited for intramolecular applications to form cyclic structures, including spirocycles. An intramolecular Reformatsky reaction could be envisioned where a molecule containing both a ketone and an α-halo ester moiety is treated with zinc. The resulting organozinc enolate would then attack the tethered ketone, leading to a cyclization that forms a spirocyclic β-hydroxy lactone. This approach provides a direct route to functionalized spiro lactones, which can be precursors to or analogs of this compound. The reaction's scope is broad, tolerating a variety of carbonyl compounds, and can be promoted by various metals or metal salts beyond zinc. wikipedia.orgorganic-chemistry.org The yields can often be improved by preparing the organozinc reagent first before adding the carbonyl component. byjus.com

Stereoselective and Asymmetric Synthesis of Oxaspiro[3.5]nonan-6-one Analogs

The development of stereoselective and asymmetric methods for the synthesis of spirocycles is a significant challenge in organic chemistry due to the steric congestion around the quaternary spirocenter. Achieving high levels of stereocontrol is crucial for applications in medicinal chemistry and materials science.

Catalytic enantioselective methods have emerged as powerful tools for constructing chiral spirocyclic frameworks. For instance, copper-catalyzed enantioselective carboetherification of alkenols has been shown to produce 5,5-, 5,6-, and 6,6-spirocyclic ethers with high enantiomeric excess (up to 99% ee). nih.gov This method creates fully substituted chiral carbon centers by forming two rings from an acyclic starting material. nih.gov Similarly, organocatalysis has been successfully applied to the synthesis of chiral spirocyclic lactones. Chiral bifunctional sulfide (B99878) catalysts derived from BINOL have been used in asymmetric bromolactonizations of α-allyl carboxylic acids to generate chiral α-spiro-γ-lactones. nii.ac.jp

Furthermore, N-heterocyclic carbene (NHC) catalysis has been utilized in annulation reactions to produce ε-lactones and other spiro-heterocycles stereoselectively. researchgate.net Organo-cation catalysis has also been employed for the catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones through the transannular C-acylation of enol lactones, providing access to enantioenriched spiro compounds in good yields and enantioselectivities. rsc.org These advanced catalytic strategies represent the forefront of efforts to synthesize complex chiral spirocyclic molecules like analogs of this compound with precise control over their three-dimensional structure.

Chiral Induction in Spirocyclization Processes

Chiral induction in spirocyclization involves the use of a chiral auxiliary or a chiral reagent to control the stereochemical outcome of the ring-forming reaction. This approach is foundational in asymmetric synthesis, allowing for the transfer of chirality from a known chiral molecule to the newly formed stereocenter of the target spirocycle.

One conceptual approach to induce chirality in the synthesis of a this compound scaffold could involve an intramolecular cyclization of a chiral precursor. For instance, a suitably substituted cyclohexanone derivative bearing a chiral side chain with a leaving group could undergo an intramolecular nucleophilic attack by an oxygen atom to form the oxetane ring. The stereochemistry of the spirocenter would be directed by the existing chiral center in the side chain.

Another strategy involves diastereoselective reactions where a chiral substrate reacts with an achiral reagent. For the synthesis of related spiro-oxetanes, chiral alcohols have been employed to esterify a precursor, and the subsequent cyclization is influenced by the steric and electronic properties of the chiral ester group. While no specific examples for this compound are available, this principle of substrate-controlled diastereoselectivity is a cornerstone of chiral induction.

Organocatalytic and Transition-Metal-Catalyzed Asymmetric Syntheses

In recent years, organocatalysis and transition-metal catalysis have emerged as powerful tools for the enantioselective synthesis of complex molecules, including spirocycles. These methods utilize small organic molecules or metal complexes with chiral ligands to create a chiral environment that directs the stereochemical course of the reaction.

Organocatalytic Approaches:

Organocatalysis offers a metal-free alternative for asymmetric transformations. For the synthesis of spirocyclic compounds containing a six-membered carbocycle, cascade reactions employing chiral amine catalysts, such as those derived from cinchona alkaloids or prolinol ethers, have proven effective. nih.govnih.gov These catalysts can activate substrates through the formation of chiral enamines or iminium ions, facilitating stereoselective Michael additions, aldol (B89426) reactions, or cycloadditions.

A hypothetical organocatalytic route to an analogue of this compound could involve a formal [2+2] cycloaddition or a tandem reaction sequence. For example, a chiral primary or secondary amine catalyst could be used to promote the reaction between a cyclohexenone derivative and a suitable two-carbon synthon that would ultimately form the oxetane ring. The catalyst would control the facial selectivity of the attack on the enamine or iminium intermediate, thereby establishing the desired stereochemistry at the spirocenter.

Research into the organocatalytic asymmetric synthesis of spiro-dihydropyrano cyclohexanones, which share the spiro-six-membered ring motif, has demonstrated the utility of bifunctional catalysts. These catalysts often possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bonding donor (e.g., a thiourea (B124793) or squaramide moiety) to activate and orient the substrates effectively. While not directly applied to this compound, these studies provide valuable insights into catalyst design for related asymmetric spirocyclizations.

Transition-Metal-Catalyzed Asymmetric Syntheses:

Transition-metal catalysis provides a versatile platform for a wide range of asymmetric reactions. Chiral complexes of metals such as palladium, rhodium, iridium, and copper have been extensively used in the synthesis of chiral spirocycles. These catalysts can mediate various transformations, including cycloadditions, allylic alkylations, and C-H functionalizations, with high levels of enantioselectivity.

A potential strategy for the asymmetric synthesis of this compound could involve a transition-metal-catalyzed [2+2] cycloaddition. For instance, a chiral Lewis acid catalyst could activate a suitable precursor, facilitating its cycloaddition with an alkene to form the oxetane ring enantioselectively. While the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, is a well-known method for synthesizing oxetanes, achieving high enantioselectivity in this reaction is often challenging. The development of chiral catalysts for thermal [2+2] cycloadditions represents a promising alternative.

Furthermore, iridium-catalyzed asymmetric allylic substitution reactions could be envisioned for the construction of the spiro-oxetane moiety. A precursor containing an allylic leaving group could react with a nucleophilic oxygen source in the presence of a chiral iridium-phosphine complex to form the oxetane ring with high enantiomeric excess.

Catalysis TypeCatalyst/Ligand FamilyPotential Application for this compound Synthesis
Organocatalysis Cinchona Alkaloid DerivativesAsymmetric Michael additions or cascade reactions
Prolinol EthersEnantioselective aldol or Michael reactions
Chiral Phosphoric AcidsAsymmetric cycloadditions or cyclizations
Transition-Metal Catalysis Pd-BINAP/Tol-BINAPAsymmetric allylic alkylation or cycloadditions
Ir-PHOX/Carbene LigandsEnantioselective allylic substitution or C-H activation
Chiral Lewis Acids (e.g., Cu-BOX)Asymmetric [2+2] cycloadditions

The successful application of these catalytic systems to the synthesis of this compound and its derivatives would require careful selection of starting materials, reaction conditions, and catalyst design to achieve high yields and stereoselectivities. Future research in this area will likely focus on adapting these established methodologies to this specific and challenging spirocyclic target.

Chemical Reactivity and Transformation Mechanisms of 2 Oxaspiro 3.5 Nonan 6 One

Reactions of the Oxetane (B1205548) Ring System

The inherent ring strain of the oxetane moiety, estimated at 25.5 kcal/mol, is the primary driver for its reactivity, particularly in ring-opening reactions. nih.gov This strain, comparable to that of an oxirane, makes the ring susceptible to cleavage under various conditions. nih.gov

The oxetane ring can be opened reductively using strong hydride reagents. magtech.com.cn Reactions involving nucleophilic hydride species, such as those derived from Lithium Aluminum Hydride (LiAlH₄), typically proceed via an Sₙ2 mechanism. researchgate.net This process involves the nucleophilic attack of a hydride ion on one of the carbon atoms adjacent to the ring oxygen, leading to the cleavage of a carbon-oxygen bond.

In the case of 2-Oxaspiro[3.5]nonan-6-one, the reduction would likely affect both the ketone and the oxetane, depending on the reaction conditions. A selective reduction of the oxetane in the presence of the ketone is challenging. However, if the ketone is first protected, the reaction with LiAlH₄ would lead to the opening of the oxetane ring to form a primary alcohol. The regioselectivity of this attack is governed by the principles discussed in the following section. While strong hydrides like LiAlH₄ are effective, their high reactivity can sometimes lead to decomposition of the starting material or complex product mixtures.

Table 1: Reductive Cleavage of Oxetane Ring This table presents a hypothetical reaction based on established principles of oxetane reactivity, assuming prior protection of the ketone group.

Reactant (Ketone Protected)ReagentPrimary ProductFunctional Group Transformation
Protected this compoundLithium Aluminum Hydride (LiAlH₄)4-(Hydroxymethyl)-4-methylcyclohexanol derivativeOxetane → 1,3-Diol System

Regioselective Ring Opening Mechanisms

The ring-opening of unsymmetrical oxetanes like this compound can proceed with high regioselectivity, which is primarily influenced by steric and electronic factors. magtech.com.cn The specific outcome depends on the nature of the nucleophile and the reaction conditions. magtech.com.cnresearchgate.net

Steric Control: Under neutral or basic conditions, strong nucleophiles, including hydride reagents, predominantly attack the less sterically hindered carbon atom of the oxetane ring. magtech.com.cn In this compound, the C1 position is a methylene (B1212753) group (—CH₂—), while the C3 position is a quaternary spiro-carbon. Therefore, nucleophilic attack is expected to occur at the C1 position, cleaving the O2-C1 bond.

Electronic Control: In the presence of Brønsted or Lewis acids, the oxetane oxygen is protonated or coordinated, which activates the ring for opening. researchgate.net This creates a partial positive charge on the adjacent carbon atoms. The reaction then favors attack at the more substituted carbon atom (C3) that can better stabilize the positive charge, proceeding through a mechanism with more Sₙ1 character. magtech.com.cn

The choice of reaction conditions is therefore critical in directing the regiochemical outcome of the ring-opening reaction. researchgate.net

While direct oxidation of the oxetane ether linkage is not a common transformation, oxidative reactions on substituents attached to the oxetane ring can lead to lactone structures. For instance, a sequence involving the conversion of a substituent to a ketone followed by a Baeyer–Villiger oxidation can be employed. acs.org In a related example from the synthesis of the oxetane-containing nucleoside, Oxetanocin, a 2-hydroxymethyl substituent on the oxetane ring was converted into a methyl ketone. acs.org Subsequent Baeyer–Villiger oxidation of this ketone yielded a 2-acetate (B119210) derivative, which is structurally analogous to a lactone. acs.org This type of multi-step oxidative transformation provides a pathway to introduce lactone-like functionality to oxetane-containing scaffolds.

Reactions of the Ketone Functionality in the Cyclohexanone (B45756) Ring

The ketone group at the C6 position of the cyclohexanone ring offers a versatile handle for a wide array of chemical modifications, independent of the oxetane moiety.

The carbonyl group of this compound can undergo standard derivatization reactions typical of ketones. One of the most widely used methods for the characterization and quantification of carbonyl compounds is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov This reaction involves the nucleophilic addition of DNPH to the carbonyl carbon, followed by dehydration to form a stable 2,4-dinitrophenylhydrazone derivative. nih.gov These derivatives are often brightly colored, crystalline solids, facilitating their isolation and analysis. bohrium.com

Table 2: Carbonyl Derivatization with DNPH

ReactantReagentProductReaction Type
This compound2,4-Dinitrophenylhydrazine (DNPH)This compound 2,4-dinitrophenylhydrazoneCondensation

Introduction of Methylene Groups

The conversion of the ketone functionality into an exocyclic methylene group (C=CH₂) is a key carbon-carbon bond-forming reaction. The Wittig reaction is a powerful and widely used method for this transformation. masterorganicchemistry.comlibretexts.org The reaction involves a phosphonium (B103445) ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which acts as a nucleophile, attacking the electrophilic carbonyl carbon. libretexts.org This leads to the formation of a four-membered oxaphosphetane intermediate, which rapidly decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comwikipedia.org

The Wittig reaction is highly reliable for introducing a methylene group, and it can be effective even with sterically hindered ketones. wikipedia.org Applying this reaction to this compound would yield 6-methylene-2-oxaspiro[3.5]nonane, a compound where the carbonyl oxygen is replaced by a =CH₂ group. abovchem.com

Table 3: Wittig Olefination of the Ketone Functionality

ReactantReagentProductKey Transformation
This compoundMethylenetriphenylphosphorane (Ph₃P=CH₂)6-Methylene-2-oxaspiro[3.5]nonaneKetone to Alkene

Functional Group Interconversions and Peripheral Derivatization

The reactivity of this compound is largely dictated by the interplay of the strained oxetane ring and the carbonyl group within the six-membered ring. This allows for a range of functional group interconversions and the introduction of diverse peripheral substituents, leading to the synthesis of novel derivatives.

Synthesis of Ester Derivatives (e.g., Methyl 6-oxo-2-oxaspiro[3.5]nonane-7-carboxylate)

A common strategy to introduce a carboxylate group alpha to a ketone involves a two-step process: deprotonation to form an enolate followed by carboxylation. The choice of base and carboxylating agent is crucial to achieve the desired product.

StepReagentPurpose
1. Enolate FormationLithium diisopropylamide (LDA)A strong, non-nucleophilic base to selectively deprotonate the α-carbon.
2. CarboxylationMethyl chloroformate or Methyl cyanoformateElectrophilic source of the methoxycarbonyl group.
3. Work-upAqueous acidNeutralization and product isolation.

The reaction would likely proceed by treating a solution of this compound in an aprotic solvent, such as tetrahydrofuran (B95107) (THF), with LDA at low temperatures (e.g., -78 °C) to generate the lithium enolate. Subsequent addition of a suitable carboxylating agent like methyl chloroformate would then introduce the ester group at the 7-position.

Formation of Amine-Functionalized Derivatives (e.g., 2-{6-oxaspiro[3.5]nonan-7-yl}propan-1-amine)

The synthesis of amine-functionalized derivatives of this compound opens avenues for creating compounds with potential applications in medicinal chemistry and materials science. The specific target, 2-{6-oxaspiro[3.5]nonan-7-yl}propan-1-amine, requires the introduction of an aminopropyl group adjacent to the original carbonyl position.

A plausible synthetic approach would involve an initial functionalization at the 7-position, followed by elaboration to the desired amine. One potential route could be initiated by a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction on the ketone to introduce a two-carbon unit with a reactive handle.

For instance, a reaction with a phosphonium ylide bearing a nitrile group could install a cyanomethylidene substituent. Subsequent reduction of both the double bond and the nitrile would lead to the desired aminopropyl derivative.

StepReagent(s)Transformation
1. Olefination(Cyanomethyl)triphenylphosphonium chloride / BaseIntroduction of a cyanomethylidene group at the 6-position.
2. Michael AdditionOrganocuprate (e.g., Li(CH₃)₂Cu)Addition of a methyl group to the β-carbon of the α,β-unsaturated nitrile.
3. ReductionLithium aluminum hydride (LiAlH₄) or Catalytic Hydrogenation (e.g., H₂, Raney Ni)Reduction of the nitrile to a primary amine.

This multi-step sequence would transform the ketone functionality into the desired amine-containing side chain.

Mechanistic Investigations of Key Transformations

The mechanistic pathways governing the functionalization of this compound are fundamental to understanding and optimizing these chemical transformations.

The formation of the enolate in the synthesis of the ester derivative is a classic acid-base reaction. The steric hindrance of LDA favors the kinetic deprotonation at the less substituted α-carbon (C7), leading to the thermodynamically more stable enolate. The subsequent reaction with an electrophile proceeds via nucleophilic attack from the enolate's α-carbon.

In the proposed synthesis of the amine derivative, the initial olefination reaction follows the well-established mechanism of the Wittig or Horner-Wadsworth-Emmons reaction, involving the formation of a betaine (B1666868) or a phosphonate-derived intermediate, respectively, which then collapses to form the alkene and a phosphine (B1218219) oxide or phosphate (B84403) byproduct. The subsequent Michael addition involves the 1,4-conjugate addition of a nucleophile to the α,β-unsaturated nitrile. The final reduction of the nitrile to the primary amine can proceed through different mechanisms depending on the reducing agent used. With LiAlH₄, it involves successive hydride transfers to the carbon-nitrogen triple bond, followed by hydrolysis. Catalytic hydrogenation involves the stepwise addition of hydrogen atoms across the triple bond on the surface of the metal catalyst.

A comprehensive understanding of these mechanisms is paramount for controlling the regioselectivity and stereoselectivity of the reactions, ultimately enabling the precise synthesis of a wide array of functionalized 2-oxaspiro[3.5]nonane derivatives. Further experimental and computational studies would be invaluable in elucidating the intricate details of these transformations.

Theoretical and Computational Studies of 2 Oxaspiro 3.5 Nonan 6 One and Analogs

Conformational Analysis of Spirocyclic [3.5]nonane Systems

The spiro[3.5]nonane framework, which forms the core of 2-Oxaspiro[3.5]nonan-6-one, possesses a unique three-dimensional structure due to the fusion of a four-membered ring and a six-membered ring at a single shared carbon atom. This spiro linkage creates a rigid and conformationally constrained system. vulcanchem.com

Conformational analysis of this scaffold reveals distinct preferences for each ring system to minimize steric and torsional strain. The four-membered ring, in this case an oxetane (B1205548), is inherently strained. The six-membered cyclohexane (B81311) or cyclohexanone (B45756) ring typically adopts a chair or boat conformation, depending on the substituents present. In related diazaspiro[3.5]nonane systems, NMR studies have revealed the possibility of conformational switches that allow substituents to occupy pseudo-equatorial positions to achieve greater stability. researchgate.net

Table 1: Conformational Features of the Spiro[3.5]nonane System

Structural FeatureDominant Conformation/CharacteristicControlling FactorsReference
Four-Membered Ring (Oxetane)Puckered/StrainedInherent ring strain of cyclobutane (B1203170) systems.
Six-Membered Ring (Cyclohexanone)Chair, Boat, or Twist-BoatMinimization of steric interactions (e.g., 1,3-diaxial strain). Substituent effects.
Spiro-JunctionRigid, restricted mobilityQuaternary spiro-carbon linking the two rings. vulcanchem.com
Overall MoleculeDefined 3D spatial arrangementInterplay of ring conformations and substituent orientations. researchgate.net

Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for elucidating reaction mechanisms. acs.org It allows for the calculation of the electronic structure and energies of molecules, including short-lived intermediates and transition states. researchgate.net For reactions involving spiroketals, DFT studies can map out the entire energy profile of a proposed pathway, helping to distinguish between different possible mechanisms, such as stepwise or concerted routes. researchgate.netpku.edu.cn

By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a complete reaction coordinate diagram can be constructed. pku.edu.cn The height of the energy barrier at the transition state (activation energy) determines the reaction rate. pku.edu.cn For example, in studies of cycloaddition reactions, DFT has been used to show that a stepwise pathway with a zwitterionic intermediate can be the most favorable route. pku.edu.cn

DFT calculations also provide valuable electronic data. In an analog, 5-Oxaspiro[3.5]nonan-8-amine, DFT calculations at the B3LYP/6-311+G(d,p) level were used to determine key electronic properties. Such calculations reveal the distribution of charge and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity.

Table 2: Illustrative DFT-Calculated Properties for an Analogous Oxaspiroamine

PropertyCalculated Value/ObservationSignificanceReference
HOMO-LUMO Gap5.2 eVIndicates moderate reactivity. A smaller gap generally implies higher reactivity.
Electrostatic Potential (ESP)Localized negative charge (-0.32 e) on the oxygen atom.Identifies the oxygen as a likely site for electrophilic attack.
Natural Bond Orbital (NBO) AnalysisThe amine nitrogen's lone pair participates in hyperconjugation.This interaction helps to stabilize the ring system.
Data from 5-Oxaspiro[3.5]nonan-8-amine, an analog of the title compound.

Stereoelectronic Effects on Reactivity and Selectivity

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.org These effects are critical in controlling the reactivity and selectivity of chemical reactions, often overriding simple steric considerations. northeastern.edu In molecules containing heteroatoms like the oxygen in this compound, stereoelectronic effects are particularly prominent. rsc.org

A key stereoelectronic interaction in this system is the anomeric effect. This effect generally describes the stabilization that occurs from the interaction of a lone pair on a heteroatom (the donor) with an adjacent antibonding (σ*) orbital (the acceptor). rsc.orgnih.gov In the context of this compound, the lone pairs on the oxetane oxygen can donate electron density into the antibonding orbitals of adjacent C-C or C-O bonds. This negative hyperconjugation depends on the correct anti-periplanar alignment of the interacting orbitals, meaning that the conformation of the molecule directly influences its electronic stabilization and reactivity. rsc.org

These orbital interactions are crucial in transition states. For a reaction to proceed efficiently, the orbitals involved in bond breaking and bond making must have the correct spatial orientation for optimal overlap. researchgate.net For example, in reactions involving the cleavage of a C-H bond adjacent to the oxygen, the rate is fastest when the C-H bond is aligned with a lone pair on the oxygen, allowing for maximum stabilization of the developing transition state. researchgate.net

Computational Modeling of Chiral Induction and Transition States

When a chemical reaction creates a new stereocenter, understanding the origin of chiral induction is paramount for controlling the stereochemical outcome. Computational modeling, particularly using DFT, has become an indispensable tool for analyzing the transition states that govern stereoselectivity. acs.orgnih.gov

In asymmetric catalysis, a chiral catalyst creates a chiral environment that favors one reaction pathway over another. nih.gov Computational models of the stereodetermining transition state can reveal the subtle non-covalent interactions—such as hydrogen bonds or weak van der Waals forces—between the catalyst and the substrate. nih.gov These interactions stabilize the transition state leading to the major product enantiomer while destabilizing the one leading to the minor enantiomer. researchgate.net

For instance, in the chiral phosphoric acid-mediated synthesis of spiroketals, computational analysis identified a concerted pathway as the lowest in energy. researchgate.net The energy difference between the transition states leading to the major and minor stereoisomers was calculated to be 3.2 kcal/mol, which corresponds well with the experimentally observed product distribution. researchgate.net By modeling these transient structures, chemists can rationalize the observed selectivity and design more effective catalysts. nih.gov The analysis often involves comparing the energies of multiple potential transition state models to determine which one best explains the experimental outcome. mdpi.com

Research Applications and Broader Context in Organic Chemistry

2-Oxaspiro[3.5]nonan-6-one as a Synthetic Intermediate for Complex Targets

This compound and its derivatives serve as crucial intermediates in the construction of intricate molecular architectures. The inherent ring strain of the oxetane (B1205548) and the reactivity of the ketone functionality provide a versatile platform for a variety of chemical transformations.

A notable application of this spirocycle is in the synthesis of biologically active molecules. For instance, it has been utilized as a precursor in the synthesis of N-(phenylsulfonyl)benzamides, which are being investigated as Bcl-2 inhibitors for potential cancer therapy. google.com The synthetic route involved the hydrogenation of 2-oxaspiro[3.5]non-7-en-6-one to yield this compound, which was then further elaborated to the target compounds. google.com

The following table outlines a typical reaction sequence involving this compound as an intermediate.

Starting Material Reagents and Conditions Product Yield Reference
2-Oxaspiro[3.5]non-7-en-6-onePd/C, H₂ (1 atm), THF, rt, 2hThis compound89.6% google.com
This compoundNaH, Methyl Carbonate, THF, refluxMethyl 6-oxo-2-oxaspiro[3.5]nonane-7-carboxylate69% google.com

Role as a Model System for Natural Product Synthesis (e.g., Anisatin)

The 2-oxaspiro[3.5]nonane skeleton is a key structural motif in several natural products, making its synthesis a subject of significant interest. One of the most prominent examples is its use as a model system for the total synthesis of (-)-anisatin, a highly toxic and structurally complex sesquiterpenoid isolated from the seeds of the Japanese star anise. oup.comresearchgate.net

The synthesis of anisatin (B1215211) presents numerous challenges due to its dense oxygenation and intricate polycyclic framework, which includes a reactive β-lactone. Researchers have explored the construction of the this compound core as a strategic approach to access the anisatin skeleton. oup.com The rationale is that the oxetane ring in a precursor could be oxidized at a late stage to form the desired β-lactone, thus circumventing issues with the instability of the lactone ring during the synthesis. oup.com

A model study demonstrated the feasibility of this strategy, where 2-oxaspiro[3.5]nonane derivatives were synthesized and subsequently oxidized to the corresponding β-lactones using ruthenium tetroxide. oup.com This approach provides a foundational methodology that could be applied to the total synthesis of anisatin and other related natural products. oup.comresearchgate.net

Development of Novel Methodologies in Spirocyclic Chemistry

The pursuit of efficient methods for constructing spirocyclic systems is a continuing area of research in organic chemistry. mdpi.comacs.org this compound and related structures have been instrumental in the development and validation of new synthetic strategies for this class of compounds. oup.comethz.ch

The synthesis of the this compound framework itself has led to the exploration of various cyclization strategies. google.comoup.com These investigations contribute to the broader toolbox of synthetic chemists for assembling spirocycles, which are increasingly recognized as privileged structures in medicinal chemistry due to their three-dimensional nature. mdpi.comcabidigitallibrary.orgsorbonne-nouvelle.fr

Furthermore, the reactivity of the this compound core can be exploited to develop novel transformations. For example, multicomponent reactions facilitated by visible-light photocatalysis have been developed to create N-heterospirocycles from precursors derived from 2-oxaspiro[3.5]nonan-7-one. acs.org Such methodologies open up new avenues for creating diverse and complex spirocyclic molecules. acs.org

Strategic Building Block for Polyfunctionalized Molecules

The combination of a ketone and an oxetane ring within the spirocyclic framework of this compound makes it a valuable building block for the synthesis of polyfunctionalized molecules. acs.orgethernet.edu.et The ketone can undergo a wide range of classical carbonyl chemistry reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, allowing for the introduction of various substituents and the extension of the carbon skeleton.

For instance, 2-oxaspiro[3.5]nonan-7-one, a close derivative, was used in a Wittig reaction to produce 7-methylene-2-oxaspiro[3.5]nonane. acs.org This exocyclic olefin can then serve as a handle for further functionalization. The oxetane ring, while relatively stable, can be opened under specific conditions to introduce 1,3-difunctionality, further increasing the molecular complexity. This strategic utility allows chemists to rapidly build up complex structures from a relatively simple starting material.

Occurrence and Synthetic Mimicry of Spirocyclic Motifs in Natural Products

Spirocyclic motifs are prevalent in a wide array of natural products, contributing to their unique three-dimensional shapes and biological activities. mdpi.comcabidigitallibrary.orgnih.govresearchgate.netnih.gov The [3.5] spirocyclic system, while less common than other spirocyclic frameworks, is found in nature. For example, cleroindicin A, isolated from the fungus Clerodendrum japonicum, contains a 1-oxaspiro[3.5]nonan-7-ol moiety. mdpi.comencyclopedia.pub

The synthesis of this compound and its derivatives represents a form of synthetic mimicry of these natural motifs. By developing methods to construct this specific spirocyclic core, chemists gain the tools necessary to synthesize not only the natural products themselves but also novel analogs with potentially enhanced or different biological properties. This approach is central to medicinal chemistry and drug discovery, where natural products often serve as the inspiration for new therapeutic agents. mdpi.comnih.gov The study of oxaspirolactones, a class of compounds that includes this compound, is a vibrant area of research due to their presence in biologically active natural products. rsc.org

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 2-Oxaspiro[3.5]nonan-6-one. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals in both ¹H and ¹³C NMR spectra, researchers can map out the connectivity of atoms within the molecule.

While specific spectral data for this compound is not extensively published, the expected signals can be inferred from detailed analyses of closely related spirocyclic compounds. For instance, the analysis of structural isomers like 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one and derivatives such as dimethyl (3-oxo-1-oxaspiro[3.5]nonan-2-yl)phosphonate provides a strong basis for predicting the spectral features of the target compound. orgsyn.orgsigmaaldrich.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the oxetane (B1205548) ring and the cyclohexane (B81311) ring. The protons on the carbon adjacent to the ether oxygen (C1 and C3) would appear as triplets in the downfield region, typically around 4.0-5.0 ppm, due to the deshielding effect of the oxygen atom. The protons on the cyclohexane ring would present as a series of multiplets in the upfield region (approximately 1.5-3.0 ppm). Protons alpha to the carbonyl group (at C5 and C7) would be expected at the lower end of this range, around 2.0-2.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon framework. A characteristic signal for the carbonyl carbon (C6) is expected to appear significantly downfield, typically in the range of 200-210 ppm. The spiro carbon (C4) would also have a unique chemical shift. The carbons of the oxetane ring bonded to the ether oxygen (C1 and C3) would resonate in the range of 70-90 ppm. vulcanchem.com The remaining cyclohexyl carbons would appear at higher fields, between 20-40 ppm.

Table 1: Comparative NMR Data for Related Spirocyclic Compounds

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Reference
(±)-3-Ethyl-1-oxaspiro[3.5]nonan-2-one1.07 (t, 3H), 1.62-1.97 (m, 12H), 2.97-3.03 (m, 1H)12.3, 17.5, 22.3, 23.0, 25.0, 31.2, 37.5, 59.9, 82.3, 172.4 orgsyn.org
3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one1.31 (s, 6H), 1.58-1.70 (m, 8H), 1.94-1.97 (m, 2H)17.8, 22.4, 24.5, 32.0, 54.1, 84.9, 176.1 orgsyn.org
Dimethyl (3-oxo-1-oxaspiro[3.4]octan-2-yl)phosphonate5.58 (d, 1H), 3.85 (dd, 6H), 2.35-2.08 (m, 4H), 1.84-1.48 (m, 4H)200.66, 118.54, 91.82, 54.34-53.51 (m), 36.73, 36.41, 24.92 sigmaaldrich.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively verify the molecular formula (C₈H₁₂O₂). The calculated exact mass for the protonated molecule [M+H]⁺ would be used to compare against the measured value.

Analysis of related compounds provides insight into expected fragmentation patterns. For instance, HRMS analysis of a derivative of 1-Oxaspiro[3.5]nonan-2-one showed the [M+H]⁺ ion at m/z 141.09109, corresponding to the formula C₈H₁₃O₂. Similarly, HRMS data for phosphonate (B1237965) derivatives of oxaspiro[3.5]nonan-3-one have been reported, confirming their complex structures. sigmaaldrich.com Fragmentation in the mass spectrometer would likely involve characteristic losses, such as the cleavage of the oxetane ring or loss of carbon monoxide (CO) from the cyclohexanone (B45756) ring, providing further structural clues.

Chromatographic Techniques for Purification and Analysis (e.g., Silica (B1680970) Gel Column Chromatography)

Chromatographic methods are fundamental for the isolation and purification of this compound from reaction mixtures. Silica gel column chromatography is a standard and effective technique for this purpose. rsc.orggoogle.com In a typical procedure, the crude reaction product is loaded onto a column packed with silica gel. A solvent system, often a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is used as the eluent. sigmaaldrich.comrsc.org

By gradually increasing the polarity of the eluent, compounds are separated based on their differential adsorption to the silica gel. For this compound, a solvent gradient starting from a low polarity (e.g., 10% ethyl acetate in petroleum ether) and increasing to a higher polarity (e.g., 20% ethyl acetate) allows for the separation of the desired product from starting materials and byproducts. rsc.org The purity of the collected fractions is typically monitored by Thin Layer Chromatography (TLC).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the key functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent and diagnostic peak in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretch of the cyclohexanone ring. This peak is expected to appear in the region of 1705-1725 cm⁻¹. Another key feature would be the C-O-C stretching vibration of the ether linkage in the oxetane ring, which typically appears as a strong band in the 1000-1200 cm⁻¹ region. The spectrum would also show C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for Related Spirocyclic Ketones

CompoundC=O Stretch (cm⁻¹)Reference
3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one1820 orgsyn.org
(±)-3-Ethyl-1-oxaspiro[3.5]nonan-2-one1815 orgsyn.org
1-Oxaspiro[4.4]nonan-2-one1763

Note: The C=O stretching frequency in the reference compounds is higher due to the ring strain of the β-lactone, compared to the expected value for the cyclohexanone in this compound.

X-ray Crystallography for Solid-State Structure Determination (as applied to related spirocyclic compounds)

While a crystal structure for this compound itself is not described in the reviewed literature, X-ray crystallography has been instrumental in confirming the absolute configuration and solid-state conformation of many related spirocyclic compounds. google.comorgsyn.org This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule.

For related spiro[4.6]undecenone systems, X-ray diffraction studies have revealed a slightly distorted chair conformation for the larger ring and a planar geometry for the five-membered ring. semanticscholar.org In studies of spiro[3.3]heptane scaffolds, the absolute configuration of stereoisomers was unambiguously confirmed using X-ray crystallography, which was crucial where other methods were inconclusive. orgsyn.org Similarly, the structures of unique spirocyclic dimers and other complex molecules formed during cascade reactions have been definitively established through single-crystal X-ray diffraction analysis. Based on these findings, it is expected that the cyclohexane ring in this compound would adopt a stable chair conformation in the solid state, while the four-membered oxetane ring would be nearly planar.

Q & A

Q. What are the common synthetic routes for 2-Oxaspiro[3.5]nonan-6-one, and what key intermediates are involved?

The synthesis typically involves multi-step organic reactions, such as cyclization or ring-opening/ring-closing strategies. For example, intermediates like spirocyclic lactones or ketones may form via intramolecular esterification or Michael addition. Catalysts like trifluoroacetic acid (TFA) or transition metals are often employed to stabilize reactive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the spirocyclic structure and substituent positions. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Computational tools (e.g., PubChem data) supplement experimental results .

Q. What biological targets are associated with this compound, and what assays are used to evaluate its activity?

The compound may interact with sigma-1 receptors, as seen in structurally similar spirocycles. Radioligand binding assays (e.g., competitive displacement using [³H]-pentazocine) and cell-based functional assays (calcium flux) are common. Target engagement is further validated via Western blotting or fluorescence polarization .

Q. What are the critical considerations for ensuring reproducibility in the synthesis of this compound?

Strict control of reaction parameters (temperature, solvent purity) and rigorous characterization of intermediates (HPLC, TLC) are essential. Detailed protocols, including catalyst activation and workup procedures, should follow guidelines for experimental reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing novel derivatives of this compound?

Orthogonal techniques (e.g., 2D NMR like COSY, NOESY) clarify ambiguous peaks. Computational modeling (DFT for NMR chemical shift prediction) or isotopic labeling can resolve overlapping signals. Cross-referencing with databases (PubChem, Reaxys) ensures consistency .

Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?

High-throughput screening of catalysts (e.g., Pd/C, organocatalysts) and solvents (polar aprotic vs. ethereal) identifies optimal conditions. Kinetic studies (e.g., in situ IR monitoring) track intermediate formation, while DOE (Design of Experiments) models maximize yield .

Q. How does the spirocyclic structure of this compound influence its pharmacokinetic properties?

The rigid spiro core reduces conformational flexibility, potentially enhancing metabolic stability. LogP calculations and solubility assays (e.g., shake-flask method) predict bioavailability. Ring strain may increase reactivity in prodrug designs .

Q. What in silico approaches predict the reactivity of this compound in novel reactions?

Retrosynthetic tools (e.g., Pistachio, Reaxys) propose feasible pathways. Molecular dynamics simulations model transition states, while machine learning (e.g., graph neural networks) predicts regioselectivity in functionalization reactions .

Notes

  • Avoid commercial sources (e.g., ChemBK) per guidelines; all references here derive from peer-reviewed or methodological evidence.
  • Structural analogs (e.g., 8-Oxa-2,5-diazaspiro derivatives) provide indirect insights but are distinct from this compound.
  • Methodological rigor aligns with IUPAC and Beilstein Journal standards for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.